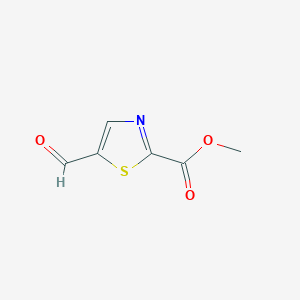

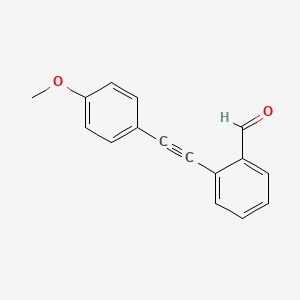

![molecular formula C12H17N5O2 B2831884 9-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 1203200-78-5](/img/structure/B2831884.png)

9-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

カタログ番号:

B2831884

CAS番号:

1203200-78-5

分子量:

263.301

InChIキー:

SLPYZMKESJIBMO-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as purmorphamine and has been found to have interesting properties that make it a useful tool in various biological studies.

科学的研究の応用

Adenosine Receptor Affinity and Binding Modes

- A study on the affinity and binding modes of tricyclic pyrimido- and pyrazinoxanthines, including derivatives of the compound , at human and rat adenosine receptors (ARs) revealed that these compounds show selective antagonistic activity, particularly against the A1 AR subtype. Detailed docking experiments provided insights into the expected binding modes of these compounds at ARs, highlighting small but significant structural variations that may underlie differences in binding affinities at specific subtypes and between species (Szymańska et al., 2016).

Crystal Structure Analysis

- The crystal structure of a purine-pyrimidine hydrogen-bonded complex involving similar compounds was analyzed, showing planar complexes joined by two hydrogen bonds, resembling the Watson-Crick pairing found in DNA. This study provides a foundational understanding of the interactions between purine and pyrimidine bases, with implications for biological systems and drug design (Sobell, 1966).

Neurodegenerative Disease Treatment Potential

- Research into 1,3-dialkyl-substituted tetrahydropyrimido[1,2-f]purine-2,4-diones explored their interactions with adenosine receptors and monoamine oxidases, suggesting potential as multi-target drugs for treating neurodegenerative diseases like Parkinson's and Alzheimer's. The introduction of various substituents led to the discovery of compounds with potent MAO-B inhibitory activity and dual adenosine receptor antagonism, highlighting the therapeutic potential of these derivatives (Koch et al., 2013).

特性

IUPAC Name |

9-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O2/c1-4-16-5-7(2)6-17-8-9(13-11(16)17)15(3)12(19)14-10(8)18/h7H,4-6H2,1-3H3,(H,14,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPYZMKESJIBMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(CN2C1=NC3=C2C(=O)NC(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

4-(N,N-diethylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydro...

Cat. No.: B2831801

CAS No.: 1189676-28-5

2-[(2-Acetamidoethyl)amino]-2-methylpropanoic acid hydr...

Cat. No.: B2831803

CAS No.: 1461713-89-2

N-[(3-chloropyrazin-2-yl)methyl]-5,6,7,8-tetrahydronaph...

Cat. No.: B2831805

CAS No.: 2094513-98-9

Methyl 5-formyl-1,3-thiazole-2-carboxylate

Cat. No.: B2831807

CAS No.: 1654755-04-0

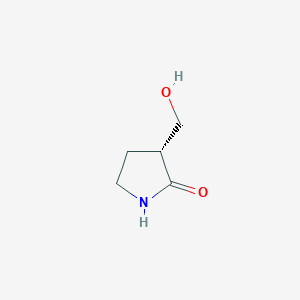

![4-(N,N-diethylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2831801.png)

![2-[(2-Acetamidoethyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B2831803.png)

![N-[(3-chloropyrazin-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2831805.png)

![3-(4-methoxyphenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime](/img/structure/B2831809.png)

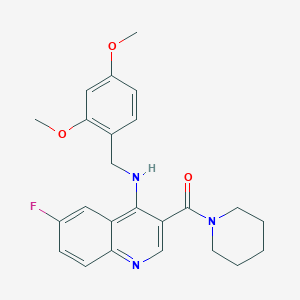

![2-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]ethanamine](/img/structure/B2831812.png)

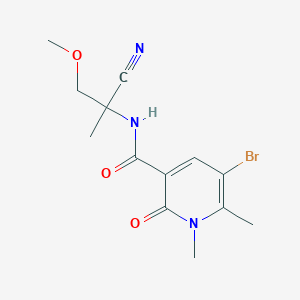

![N-(4-fluorobenzyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2831815.png)

![N-(2,4-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2831816.png)

![2-bromo-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2831817.png)

![N-(3,5-dimethylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2831824.png)